molecular formula C14H13N5O4 B2851568 methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate CAS No. 863019-81-2

methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate

Cat. No.: B2851568
CAS No.: 863019-81-2
M. Wt: 315.289
InChI Key: UYEHCUAJVODDON-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core. Key structural elements include:

  • A 3-methoxyphenyl group at position 3 of the triazole ring, contributing electron-donating properties.
  • A 7-oxo (keto) group at position 7, which influences hydrogen-bonding interactions and reactivity.

Triazolopyrimidine derivatives are frequently explored in medicinal chemistry for their kinase inhibition, antimicrobial, or anti-inflammatory activities . While specific biological data for this compound is unavailable in the provided evidence, its structural features align with analogs reported in the literature (e.g., kinase-targeting pyrimidine derivatives) .

Properties

IUPAC Name

methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-22-10-5-3-4-9(6-10)19-13-12(16-17-19)14(21)18(8-15-13)7-11(20)23-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEHCUAJVODDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331417
Record name methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863019-81-2
Record name methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core structure, which is known for its pharmacological versatility. The methoxyphenyl substitution enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit potent anticancer properties. For instance, studies have shown that specific substitutions on the triazole ring can enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer activity of related triazolo-pyrimidine compounds against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 1.24 µM to over 100 µM, indicating promising activity in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)
Triazolo-Pyrimidine AMCF-71.24
Triazolo-Pyrimidine BHeLa50
Methyl DerivativeMCF-7>100

Antimicrobial Activity

The compound also displays antimicrobial properties. The triazole moiety has been associated with antifungal and antibacterial activities. Research indicates that modifications to the triazole structure can enhance efficacy against resistant strains of bacteria.

Research Findings

In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Enzyme Inhibition

Another notable aspect of this compound is its potential as an enzyme inhibitor. Compounds with similar structures have been identified as effective inhibitors of various enzymes, including carbonic anhydrase and cholinesterase.

Enzyme Inhibition Studies

Studies have reported that triazolo-pyrimidine derivatives can inhibit carbonic anhydrase with IC50 values in the micromolar range. This suggests potential applications in treating conditions like glaucoma and obesity .

Scientific Research Applications

Chemotherapeutic Potential

Research indicates that methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate exhibits promising chemotherapeutic properties. According to a patent (CA2679955A1), this compound has been identified as a novel agent against various types of cancer, demonstrating efficacy in inhibiting tumor growth in preclinical models .

Case Study: In Vitro Efficacy

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against human breast cancer cell lines (MCF-7), where it exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in various models of inflammation. This dual functionality enhances its therapeutic profile, making it a candidate for conditions characterized by both inflammation and cancer.

Case Study: In Vivo Studies

In vivo experiments on animal models of inflammation have demonstrated that treatment with this compound significantly reduces markers of inflammation such as TNF-alpha and IL-6 levels, suggesting its potential use in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeModel TypeResultReference
CytotoxicityMCF-7 Cell LineDose-dependent apoptosis
Anti-inflammatoryAnimal ModelReduced TNF-alpha levels
ChemotherapeuticVarious Cancer ModelsInhibition of tumor growth

Comparison with Similar Compounds

Key Observations :

  • Triazolo vs. Pyrazolo/Thiazolo Systems: The triazolo[4,5-d]pyrimidine core (target compound) lacks the sulfur atom in thiazolo derivatives () and the pyrazole ring in pyrazolo analogs ().
  • Substituent Effects :
    • The 3-methoxyphenyl group in the target compound contrasts with the 4-chlorobenzyl in its closest analog (). Methoxy is electron-donating, while chlorine is electron-withdrawing, affecting reactivity and binding affinity .
    • Ester Groups : The methyl acetate ester (target) vs. ethyl carboxylate () may influence metabolic stability and solubility .

Physical and Spectral Properties

  • Melting Points : Pyrazolo[4,3-e]triazolopyrimidine () exhibits a higher melting point (275–277°C) than pyrazolo[4,3-c]pyridine (248–251°C, ), likely due to increased rigidity in fused triazolo systems .
  • NMR Trends :
    • The target compound’s 3-methoxyphenyl group would show aromatic protons near δ 7.34–8.20 (similar to ’s p-tolyl protons) .
    • The methyl acetate ester’s carbonyl signal would appear near δ 165–170 ppm in $^{13}\text{C}$-NMR, comparable to ethyl carboxylates in (δ ~164 ppm) .

Q & A

Q. What are the critical steps for synthesizing methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate?

The synthesis typically involves multi-step reactions starting with triazole and pyrimidine precursors. Key steps include:

  • Cyclocondensation of substituted triazoles with pyrimidine intermediates under controlled temperatures (60–80°C) .
  • Acetylation of the intermediate using methyl chloroacetate in anhydrous solvents (e.g., DMF or THF) .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Reaction monitoring with TLC and structural confirmation via 1H^1H-NMR are essential .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation : 1H^1H-NMR and 13C^{13}C-NMR for backbone verification, with emphasis on distinguishing methoxy and carbonyl groups .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How can researchers verify the compound’s stability under experimental conditions?

  • Conduct stress testing by exposing the compound to varied pH (1–13), temperatures (25–60°C), and light conditions .
  • Monitor degradation via UV-Vis spectroscopy or LC-MS to identify breakdown products .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Dose-Response Reproducibility : Validate activity in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Solubility Adjustments : Use co-solvents like DMSO/PBS mixtures to ensure consistent bioavailability .
  • Metabolite Screening : LC-MS/MS to rule out interference from metabolic byproducts .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent Modification : Replace the 3-methoxyphenyl group with halogenated or electron-withdrawing groups to enhance target binding .
  • Scaffold Hybridization : Fuse with thiazole or oxadiazole moieties to improve pharmacokinetic properties .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to kinases or GPCRs .

Q. What experimental designs mitigate low yields in large-scale synthesis?

  • Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura coupling steps .
  • Flow Chemistry : Implement continuous-flow reactors to enhance reaction homogeneity and reduce side products .
  • DoE (Design of Experiments) : Optimize solvent ratios (e.g., EtOH/H2_2O) and temperatures using response surface methodology .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .
  • CRISPR Knockout Models : Generate gene-edited cell lines to isolate specific pathway contributions .
  • Transcriptomic Profiling : RNA-seq to identify downstream gene expression changes .

Methodological Challenges & Solutions

Q. What approaches address discrepancies between computational predictions and experimental binding data?

  • Force Field Refinement : Adjust AMBER/CHARMM parameters to better model triazolopyrimidine interactions .
  • Solvent Accessibility Modeling : Include explicit solvent molecules in molecular dynamics simulations .
  • Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can researchers improve selectivity for target enzymes over homologs?

  • Active-Site Mapping : Use X-ray crystallography or cryo-EM to identify unique binding pockets .
  • Fragment-Based Screening : Introduce small fragments to block conserved regions .
  • Pharmacophore Filtering : Apply ROCS or Phase to prioritize compounds with distinct electrostatic profiles .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Standardized Cell Lines : Use authenticated cell lines (e.g., ATCC) with mycoplasma testing .
  • Internal Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
  • Data Normalization : Apply Z-score or % inhibition relative to vehicle controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.